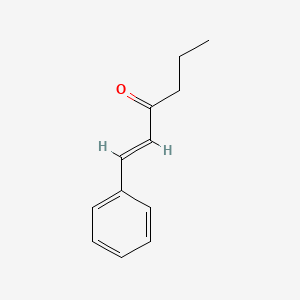
(E)-1-phenyl-hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylstyryl ketone is an organic compound that belongs to the class of ketones It features a propyl group and a styryl group attached to a carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylstyryl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of styrene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the aldol condensation of propionaldehyde with styrene in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired ketone after purification.
Industrial Production Methods
In an industrial setting, the production of propylstyryl ketone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-quality propylstyryl ketone.
Analyse Chemischer Reaktionen
Types of Reactions
Propylstyryl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of propylstyryl ketone with reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ketone can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
Propylstyryl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propylstyryl ketone derivatives in treating various diseases.
Industry: It is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of propylstyryl ketone involves its interaction with various molecular targets and pathways. The carbonyl group in the ketone is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.
In biological systems, propylstyryl ketone derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives.
Vergleich Mit ähnlichen Verbindungen
Propylstyryl ketone can be compared with other similar compounds, such as:
Acetophenone: Similar in structure but lacks the propyl group.
Benzylacetone: Contains a benzyl group instead of a styryl group.
Propiophenone: Similar but lacks the styryl group.
Uniqueness
Propylstyryl ketone is unique due to the presence of both propyl and styryl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
4646-80-4 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(E)-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3/b10-9+ |
InChI-Schlüssel |
AEKQOHMTVGQNDM-MDZDMXLPSA-N |
Isomerische SMILES |
CCCC(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CCCC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
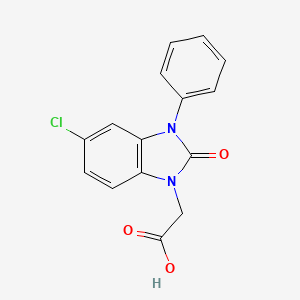
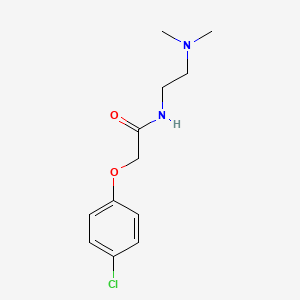
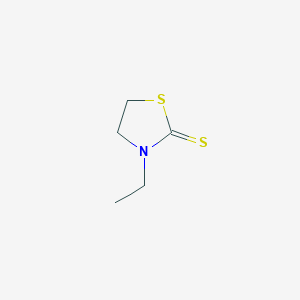
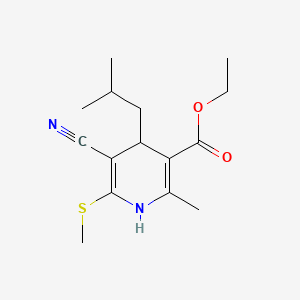
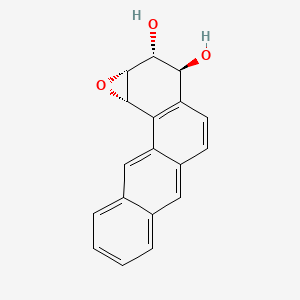
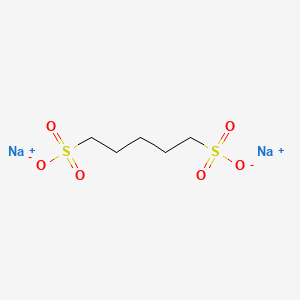
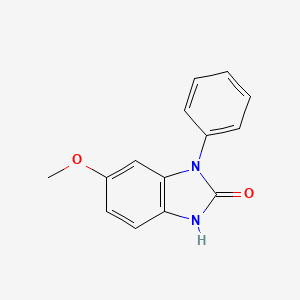
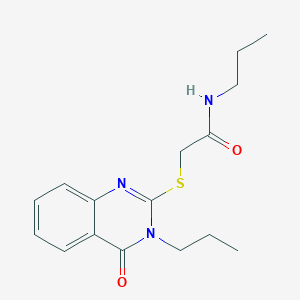
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
